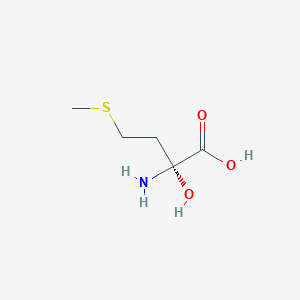
2-Hydroxy-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-L-methionine is a hydroxy analogue of the essential amino acid methionine. Methionine is crucial for various biological processes, including protein synthesis and metabolism. The hydroxy analogue, this compound, is particularly significant in the field of animal nutrition, where it is used as a dietary supplement to enhance growth and health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-L-methionine typically involves the hydroxylation of methionine. One common method is the reaction of methionine with hydrogen peroxide in the presence of a catalyst, such as iron or copper salts. This reaction proceeds under mild conditions, usually at room temperature and neutral pH .
Industrial Production Methods: Industrial production of this compound often relies on bio-based feedstocks and safer chemistries to replace conventional methods that involve toxic compounds like acrolein or cyanide. The process generally starts with the fermentation of renewable resources to produce intermediates, which are then chemically converted to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-L-methionine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to methionine.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Derivatives with different functional groups replacing the hydroxy group.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including its role in reducing oxidative stress and improving liver function.
Industry: Widely used in animal feed to enhance growth and health in livestock
Wirkmechanismus
The mechanism of action of 2-Hydroxy-L-methionine involves its conversion to methionine in the body. This conversion is facilitated by enzymes such as methionine synthase. Methionine then participates in various metabolic pathways, including the synthesis of S-adenosylmethionine, a crucial methyl donor in numerous biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Methionine: The parent compound, essential for protein synthesis.
Methionine sulfoxide: An oxidized form of methionine.
Methionine sulfone: A further oxidized form of methionine.
Uniqueness: 2-Hydroxy-L-methionine is unique due to its hydroxy group, which imparts different chemical properties compared to methionine. This makes it more soluble in water and allows it to participate in different types of chemical reactions .
Eigenschaften
CAS-Nummer |
52868-62-9 |
|---|---|
Molekularformel |
C5H11NO3S |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(2R)-2-amino-2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8)/t5-/m1/s1 |
InChI-Schlüssel |
AQPJRTNUBAWORL-RXMQYKEDSA-N |
Isomerische SMILES |
CSCC[C@@](C(=O)O)(N)O |
Kanonische SMILES |
CSCCC(C(=O)O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


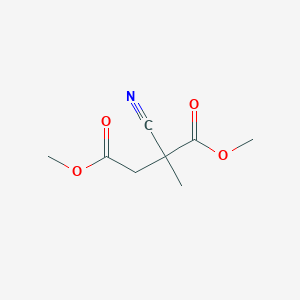
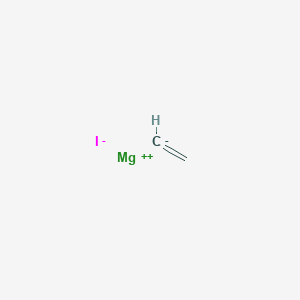

![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
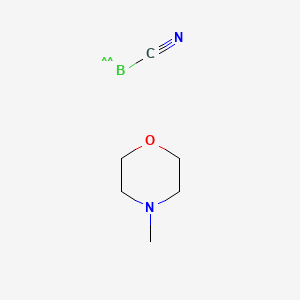

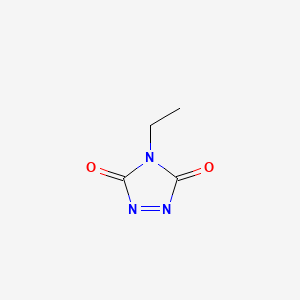
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)
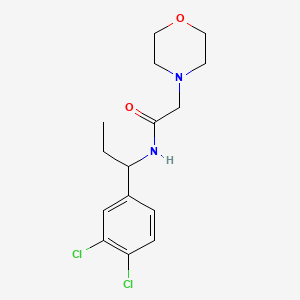


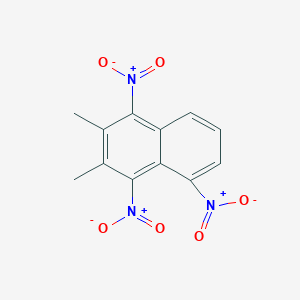
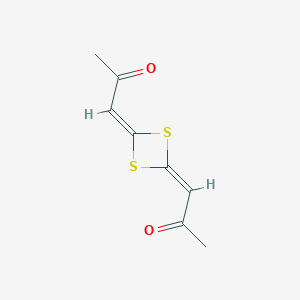
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
